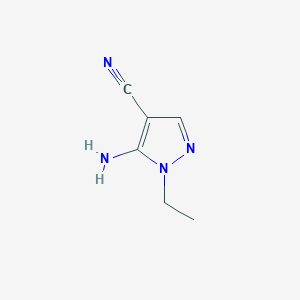

![molecular formula C8H7BrN2O B1278290 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 634602-92-9](/img/structure/B1278290.png)

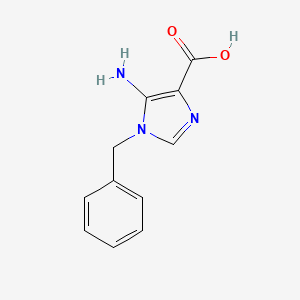

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of the benzoimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromine and methyl groups on the benzoimidazole core structure can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves condensation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which were obtained through the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol, a related compound, was achieved by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene . These methods highlight the typical synthetic routes that could be applied to the synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one, involving key steps such as condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was authenticated using these methods . The molecular geometry, vibrational frequencies, and absorption spectrum of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene were calculated using density functional theory (DFT), which can also be applied to analyze the molecular structure of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one .

Chemical Reactions Analysis

The reactivity of benzoimidazole derivatives can be studied through various chemical reactions. For example, the conversion of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol to 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol under certain conditions by cyclization reaction indicates the potential for intramolecular transformations . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be deduced from their spectroscopic data and theoretical calculations. For instance, the dipole moment, polarizability, and hyperpolarizability of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione were calculated, providing insights into the compound's electronic properties . Similarly, the intermolecular interactions and stability of the compounds can be analyzed through Hirshfeld surface analysis and DFT calculations, as demonstrated in the study of antipyrine-like derivatives . These analyses are crucial for understanding the behavior of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one in different environments and its potential interactions with biological targets.

Applications De Recherche Scientifique

Application 1: Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of the Application : This compound is used in the synthesis of 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker, which is then used to create MOFs. MOFs are of great interest due to their crystallinity, structural versatility, and controlled porosity .

- Methods of Application : The TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

Application 2: Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Summary of the Application : This compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a compound of interest in organic chemistry .

- Methods of Application : The synthesis involves the reaction of an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .

- Results or Outcomes : The reaction results in the formation of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHLMUAEDAWZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.